A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Cefozopran has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.
Cefozopran
CAS No.: 113359-04-9
Cat. No.: VC0001826
Molecular Formula: C19H17N9O5S2
Molecular Weight: 515.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 113359-04-9 |
---|---|
Molecular Formula | C19H17N9O5S2 |
Molecular Weight | 515.5 g/mol |
IUPAC Name | 7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32) |
Standard InChI Key | QDUIJCOKQCCXQY-UHFFFAOYSA-N |
Isomeric SMILES | CO/N=C(/C1=NSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
SMILES | CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
Canonical SMILES | CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] |
Chemical and Pharmacological Properties of Cefozopran
Structural Characteristics
Cefozopran hydrochloride (CAS No. 113981-44-5) is a synthetic cephalosporin with the molecular formula and a molecular weight of 551.98 g/mol. Its structure includes a 5-amino-1,2,4-thiadiazol-3-yl group and a methoxyiminoacetamido side chain, enhancing stability against β-lactamases . The compound exists as a white to light yellow solid with high water solubility () and requires storage under inert gas at 2–8°C .
Absorption and Distribution
Cefozopran demonstrates linear pharmacokinetics across doses. In healthy Chinese volunteers, single 0.5–2.0 g intravenous infusions resulted in dose-proportional increases in maximum plasma concentration () and area under the curve (AUC). For example, a 2.0 g dose achieved a of 77.8 µg/mL, with a half-life () of 1.67–2.80 hours . Pediatric studies reported similar values (1.74–4.11 hours) following 10–40 mg/kg doses .
Metabolism and Excretion
Renal excretion is the primary elimination pathway, with 65.99–98.0% of unchanged drug recovered in urine within 6–8 hours post-administration . No metabolic accumulation occurs with repeated dosing, supporting its use in multi-day regimens .
Table 1: Pharmacokinetic Parameters of Cefozopran
Population | Dose | (µg/mL) | (h) | Urinary Excretion (%) |
---|---|---|---|---|
Healthy Adults | 2.0 g IV | 77.8 | 1.67–2.80 | 65.99–73.33 |
Pediatrics | 40 mg/kg IV | 77.8 | 1.67 | 84.1 |
Infants | 20 mg/kg IV | 70.3 | 4.11 | 98.0 |
Clinical Applications and Efficacy
Pediatric Infections
In a multicenter study of 337 pediatric patients (70 aged <1 year), cefozopran achieved 97.5% efficacy (combined “excellent” and “good” responses) against infections caused by identified pathogens. Pneumonia (185 cases) showed a 98.3% response rate, while urinary tract infections (UTIs) and purulent meningitis had 100% efficacy . Adverse events were mild, primarily diarrhea (1 case) and transient eosinophilia .
Adult Infections and Febrile Neutropenia
For febrile neutropenia (FN) in hematological patients, a regimen of 1–2 g every 8 hours achieved target attainment probabilities of 67–97% against Pseudomonas aeruginosa and Escherichia coli. Monte Carlo simulations indicated that maintaining free drug concentrations above the MIC for ≥70% of the dosing interval () optimized outcomes . Clinical success was observed in 77.2% of FN episodes without requiring additional antibiotics .
Table 2: Clinical Efficacy of Cefozopran in Pediatric Populations
Infection Type | Cases | Efficacy Rate (%) | Common Pathogens Targeted |
---|---|---|---|
Pneumonia | 185 | 98.3 | Streptococcus pneumoniae, H. influenzae |
Urinary Tract | 39 | 100 | E. coli, Klebsiella spp. |
Purulent Meningitis | 7 | 100 | Streptococcus agalactiae |
Antimicrobial Spectrum and Resistance Mechanisms
Gram-Negative Coverage
Cefozopran’s methoxyimino group enhances activity against Enterobacteriaceae, with MIC90 values ≤1 µg/mL for E. coli and Klebsiella pneumoniae. Its stability against AmpC β-lactamases makes it effective in hospital-acquired infections .
Gram-Positive and MRSA Activity
While cefozopran exhibits moderate activity against methicillin-sensitive Staphylococcus aureus (MSSA), its efficacy against MRSA is limited. Derivatives with cyclopentyloxyimino substitutions (e.g., compound 20g) show improved PBP2' affinity (), though clinical relevance remains under investigation .
Dosage Optimization and Future Directions
Population pharmacokinetic models recommend:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume